Sodium tripolyphosphate

Description

Properties

IUPAC Name |

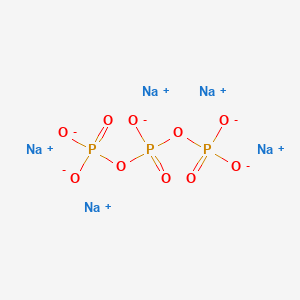

pentasodium;[oxido(phosphonatooxy)phosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Na.H5O10P3/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+1;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGNBUXHKFFFIH-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na5P3O10, Na5O10P3 | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10380-08-2 (Parent) | |

| Record name | Pentasodium tripolyphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9036307 | |

| Record name | Pentasodium triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; NKRA; Other Solid; Pellets or Large Crystals, White, slightly hygroscopic granules or powder, Slightly hygroscopic solid; [Merck Index] White granules; [MSDSonline], WHITE CRYSTALS OR POWDER. | |

| Record name | Triphosphoric acid, sodium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Pentasodium tripolyphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely soluble in water. Insoluble in ethanol, Sol in water (g/100 ml) at 25 °C: 20; at 100 °C: 86.5, Solubility in water, g/100ml at 25 °C: 14.5 | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.52 g/cm³ | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

May contain up to 10% pyrophosphate & up to 5% trimetaphosphate. | |

| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Two crystalline forms of anhydrous salt (transition point 417 °C) | |

CAS No. |

7758-29-4, 13573-18-7, 9010-08-6 | |

| Record name | Pentasodium tripolyphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tripolyphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triphosphoric acid, sodium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentasodium triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentasodium triphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphosphoric acid, sodium salt (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TRIPOLYPHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SW4PFD2FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

622 °C | |

| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Sodium Tripolyphosphate (STPP): A Technical Guide to Synthesis and Characterization for Research Applications

Introduction

Sodium tripolyphosphate (STPP), with the chemical formula Na₅P₃O₁₀, is a versatile inorganic salt widely utilized across various industries, including as a component in detergents, a food preservative, and a dispersant in ceramics manufacturing.[1] In the realm of scientific research and drug development, STPP is of particular interest as a non-toxic, ionic cross-linking agent for fabricating polysaccharide-based nanoparticles, especially with chitosan, for controlled drug delivery systems.[2][3][4]

This technical guide provides an in-depth overview of the synthesis and characterization of this compound for research professionals. It details common synthesis protocols, presents key quantitative data in a structured format, and outlines the methodologies for comprehensive characterization using modern analytical techniques.

Synthesis of this compound

The industrial production of STPP is primarily achieved through the thermal dehydration of a stoichiometric mixture of sodium orthophosphates.[1] The process involves carefully controlled heating (calcination) of monosodium phosphate (NaH₂PO₄) and disodium phosphate (Na₂HPO₄). The overall reaction is as follows:

2Na₂HPO₄ + NaH₂PO₄ → Na₅P₃O₁₀ + 2H₂O

Alternatively, the synthesis can begin with the neutralization of phosphoric acid (H₃PO₄) with a sodium base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to create a sodium orthophosphate solution with a Na₂O/P₂O₅ molar ratio of 1.67, which is then dried and calcined.[5][6][7]

The final product exists in two anhydrous crystalline forms: Phase I (the high-temperature form) and Phase II (the low-temperature form), which differ in their crystalline structure and hydration properties.[5][8]

Experimental Protocol: Thermal Dehydration of Sodium Orthophosphates

This protocol describes a common laboratory-scale method for synthesizing STPP.

-

Precursor Preparation : Prepare a stoichiometric mixture of monosodium phosphate (NaH₂PO₄) and disodium phosphate (Na₂HPO₄) in a 1:2 molar ratio.[9]

-

Mixing : Thoroughly blend the powders to ensure a homogenous mixture. For syntheses starting from phosphoric acid, neutralize the acid with sodium carbonate or hydroxide to a pH of approximately 6.5-6.8 to obtain the desired orthophosphate solution.[2]

-

Drying : If starting from a solution, dry the orthophosphate mixture completely. A spray dryer is often used in industrial settings, but oven drying at 110-140°C is suitable for lab scale.[10]

-

Calcination : Place the dried phosphate mixture in a high-temperature furnace or kiln.

-

Cooling and Milling : After calcination, allow the product to cool to room temperature. The resulting STPP may be in the form of a sintered cake, which can be pulverized or milled to obtain a fine powder.

Key Synthesis Parameters

The properties of the final STPP product are highly dependent on the synthesis conditions. The following table summarizes key parameters and their effects.

| Parameter | Value Range | Effect on Product | References |

| Calcination Temperature | 350 - 450 °C | Formation of Phase II (low-temperature form) | [8][10] |

| > 500 °C | Formation of Phase I (high-temperature form) | [2][8] | |

| Initial pH (of solution) | 6.48 | Can produce pure Phase I or Phase II with minimal impurities | [2] |

| 6.57 - 6.77 | May result in a mixture of Phase I and II at lower temperatures | [2] | |

| STPP Recycling | 2.5 to 5 (recycled/batch ratio) | Reduces insoluble impurities and lowers bulk density (0.437–0.547 kg/dm ³) | [5][11][12] |

| Na₂O/P₂O₅ Molar Ratio | ~1.67 | Stoichiometric ratio required for STPP formation | [5][6] |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, phase, and morphology of the synthesized STPP. The following techniques are standard for this purpose.

X-Ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phase of STPP and assessing its purity.

Experimental Protocol:

-

Sample Preparation : Grind the STPP sample into a fine, homogenous powder.

-

Mounting : Pack the powder into a sample holder, ensuring a flat, even surface.

-

Data Acquisition : Place the sample in an X-ray diffractometer. Scan the sample over a 2θ range (e.g., 10° to 80°) using Cu Kα radiation.

-

Analysis : Compare the resulting diffraction pattern with standard patterns for STPP Phase I and Phase II from crystallographic databases to identify the phases present.

Key Data:

| Crystalline Phase | Key Characteristic 2θ Peaks (Cu Kα) | References |

| STPP Phase I | ~21.8°, ~29.0° (unique non-overlapping peaks) | [2] |

| STPP Phase II | 19.05°, 19.77°, 33.60°, 34.49° | [13] |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to confirm the formation of the tripolyphosphate structure by identifying its characteristic vibrational modes.

Experimental Protocol:

-

Sample Preparation : Mix a small amount of the STPP powder (1-2 mg) with potassium bromide (KBr, ~200 mg). Grind the mixture thoroughly to create a fine, uniform powder.

-

Pellet Formation : Compress the mixture in a pellet press to form a thin, transparent KBr pellet.[14]

-

Data Acquisition : Place the pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[14]

-

Analysis : Identify the absorption bands corresponding to the P=O and P-O-P bonds.

Key Data:

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | References |

| P=O Stretching | 1210 - 1250 cm⁻¹ | [15] |

| P-O-P Asymmetric Stretching | 870 - 1000 cm⁻¹ | [16] |

| P-O, PO₂, and PO₃ Bonds | 1080 - 1220 cm⁻¹ | [15] |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and phase transitions of STPP.

Experimental Protocol:

-

Sample Preparation : Accurately weigh a small amount of the STPP sample (5-10 mg) into an appropriate crucible (e.g., aluminum or alumina).

-

Data Acquisition : Place the crucible in the TGA/DSC instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., 25 to 800°C).[8][16]

-

Analysis :

-

TGA : Analyze the thermogram for mass loss steps, which can indicate the evaporation of adsorbed water or thermal decomposition.

-

DSC : Analyze the heat flow curve for endothermic or exothermic peaks, which correspond to events like water loss, melting, or crystalline phase transitions.

-

Key Data:

| Thermal Event | Temperature Range (°C) | Technique | Observation | References |

| Water Evaporation | < 100 °C | TGA/DSC | Mass loss / Broad endothermic peak | [13][16] |

| Orthophosphate to Pyrophosphate | 190 - 230 °C | DTA/DSC | Endothermic event during synthesis | [10] |

| STPP Formation | Starts ~280 °C | DTA/DSC | Formation of Phase II during synthesis | [10] |

| Phase II → Phase I Transition | > 450 °C | DTA/DSC | Transformation of existing STPP | [10] |

| STPP Degradation | 400 - 490 °C | TGA | Significant mass loss | [17] |

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology, shape, and size of the synthesized STPP particles.

Experimental Protocol:

-

Sample Preparation : Mount a small amount of the STPP powder onto an SEM stub using double-sided carbon tape.

-

Sputter Coating : Coat the sample with a thin layer of a conductive material (e.g., gold, platinum/palladium) to prevent charging under the electron beam.[8]

-

Imaging : Place the stub in the SEM chamber. Acquire images at various magnifications to observe the overall particle morphology and fine surface details.

-

Analysis : Analyze the micrographs to describe the particle shape (e.g., spherical, fibrous, irregular), size distribution, and degree of agglomeration.[8][18][19]

Key Data:

| Synthesis Parameter | Resulting Morphology | References |

| Calcination at 350-500°C | Grains become more rounded and larger | [8] |

| Calcination at 550°C | Grains may take on a fibrous form due to the presence of a liquid phase | [8] |

| Spray Drying (pre-calcination) | Can result in spherical particle structures | [8] |

References

- 1. Sodium triphosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Development, Characterization and Pharmacokinetic Profile of Chitosan-Sodium Tripolyphosphate Nanoparticles Based Drug Delivery Systems for Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. US4251491A - Process for making this compound from wet process phosphoric acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. escholarship.org [escholarship.org]

- 19. researchgate.net [researchgate.net]

The Multifaceted Role of Sodium Tripolyphosphate in Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of action of sodium tripolyphosphate (STPP) in various biochemical assays. STPP, an inorganic compound with the formula Na₅P₃O₁₀, is a versatile tool in the laboratory, primarily utilized for its properties as a chelating agent, a buffering agent, and a dispersant. Its ability to interact with key components of biochemical reactions makes it a critical reagent for ensuring assay accuracy, stability, and performance. This guide provides a detailed examination of these functions, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions.

Core Mechanisms of Action

This compound's utility in biochemical assays stems from its unique chemical structure, a pentanionic chain that strongly binds to metal cations. This fundamental property underpins its various applications in experimental settings.

Chelation of Divalent Cations

One of the most significant roles of STPP in biochemical assays is its function as a potent chelating agent, particularly for divalent metal cations such as magnesium (Mg²⁺) and calcium (Ca²⁺).[1] These ions are essential cofactors for a multitude of enzymes, including DNases, ATPases, and various kinases. However, their presence can also interfere with certain assays or lead to the degradation of sensitive reagents.

STPP sequesters these metal ions, effectively removing them from the solution and preventing them from participating in enzymatic reactions. This is particularly crucial in assays where the activity of metal-dependent enzymes needs to be controlled or inhibited. For instance, in studies involving nucleic acids, STPP can be used to inhibit DNase activity, which requires Mg²⁺ as a cofactor, thereby protecting the integrity of DNA samples.

Mechanism of Chelation: The triphosphate chain of STPP can act as a bidentate or tridentate ligand, forming stable complexes with divalent cations. This interaction is illustrated in the workflow below.

Quantitative Data on Calcium Chelation by STPP: The chelating capacity of STPP for calcium ions can be quantified. The following table summarizes the effect of increasing STPP concentration on the free Ca²⁺ concentration in a solution.

| STPP Concentration (%) | Free Ca²⁺ Concentration (mg/mL) |

| 0 | 538 |

| 0.2 | 79.14 |

| 0.4 | 125.16 |

| Data adapted from a study on the effect of STPP on calcium aluminate cement hydration, demonstrating the potent calcium-chelating ability of STPP at lower concentrations.[2] |

Enzyme Inhibition

Beyond acting as a simple chelator of essential cofactors, STPP can directly inhibit the activity of certain enzymes. A notable example is its inhibitory effect on alkaline phosphatase. The mechanism of inhibition is often competitive, where the triphosphate moiety of STPP mimics the phosphate substrate of the enzyme, binding to the active site and preventing the natural substrate from binding.

Quantitative Data on Enzyme Inhibition: While specific IC₅₀ or Kᵢ values for STPP against a wide range of enzymes are not extensively documented in readily available literature, its inhibitory properties are acknowledged. For instance, free ATP, which shares structural similarities with the triphosphate component of STPP, has been shown to be a competitive inhibitor of Na⁺/K⁺-ATPase with a Kᵢ value of 0.253 mM.[3] Further targeted studies are required to determine the specific inhibition constants of STPP for various enzymes.

Buffering Agent

STPP solutions are weakly alkaline and can function as a buffering agent in biochemical assays, helping to maintain a stable pH.[4] The optimal buffering range for a phosphate-based buffer system depends on the specific phosphate species present. For a buffer in the alkaline range (around pH 9-10), a combination of disodium phosphate and trisodium phosphate would be utilized. Given that a 1% solution of STPP has a pH of approximately 9.7, it can be a useful component in buffer systems for enzymes that are active in this alkaline range, such as alkaline phosphatase.

Recommended Buffering Conditions: The optimal concentration and pH for an STPP-containing buffer will depend on the specific requirements of the assay. Generally, a buffer concentration of 25-100 mM is recommended for systems that do not involve proton exchange.[5]

| Assay Type | Recommended STPP Concentration | Recommended pH Range | Notes |

| Alkaline Phosphatase Assay | 10-50 mM | 9.0 - 10.5 | STPP can also act as a competitive inhibitor. |

| General Enzymatic Assays | 20-100 mM | 8.5 - 10.0 | Compatibility with the specific enzyme should be verified. |

Dispersant and Emulsifier

In assays involving particulate matter or immiscible liquids, STPP can act as a dispersant and emulsifier.[4] It helps to prevent the aggregation of particles and stabilizes emulsions by adsorbing at interfaces, thereby ensuring a homogenous reaction mixture. This property is particularly useful in assays with cellular lysates or membrane preparations.

Impact on Signaling Pathways

By chelating divalent cations, particularly calcium, STPP can significantly impact intracellular signaling pathways that are dependent on these ions. The calcium signaling pathway is a ubiquitous second messenger system that regulates a vast array of cellular processes.

The Calcium-Calmodulin Signaling Pathway

Calcium ions exert their effects in many cases by binding to and activating calmodulin (CaM), a calcium-binding protein. The Ca²⁺/CaM complex then interacts with and modulates the activity of numerous downstream targets, including protein kinases and phosphatases. By sequestering intracellular Ca²⁺, STPP can effectively dampen or inhibit this signaling cascade.

This interference with calcium signaling can be a critical factor in studies of cellular processes such as proliferation, apoptosis, and gene expression, where precise control over calcium levels is essential.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to investigate the mechanisms of action of this compound.

Protocol for Determining the IC₅₀ of STPP on Alkaline Phosphatase Activity

This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of STPP for alkaline phosphatase.

Materials:

-

Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

Alkaline buffer (e.g., 0.1 M Glycine-NaOH, pH 10.5)

-

This compound (STPP) stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Stop solution (e.g., 3 M NaOH)

Procedure:

-

Prepare STPP dilutions: Prepare a serial dilution of the STPP stock solution in the alkaline buffer to achieve a range of final concentrations in the assay (e.g., 0.1 mM to 100 mM).

-

Set up the reaction: In the wells of a 96-well microplate, add the following in order:

-

50 µL of alkaline buffer (for control wells) or 50 µL of the corresponding STPP dilution.

-

25 µL of alkaline phosphatase solution (diluted in alkaline buffer to a suitable working concentration).

-

Incubate for 5-10 minutes at the desired assay temperature (e.g., 37°C).

-

-

Initiate the reaction: Add 25 µL of pNPP substrate solution to each well.

-

Incubate: Incubate the plate at the assay temperature for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction: Add 50 µL of stop solution to each well.

-

Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of a blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each STPP concentration relative to the control (no STPP).

-

Plot the percentage of inhibition against the logarithm of the STPP concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

-

Protocol for Investigating the Effect of STPP on ATPase Activity

This protocol describes a malachite green-based colorimetric assay to measure the release of inorganic phosphate (Pi) from ATP hydrolysis by an ATPase and to assess the effect of STPP.[6]

Materials:

-

Purified ATPase

-

ATP solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)

-

This compound (STPP) solution

-

Malachite Green reagent

-

Phosphate standard solution

-

Microplate reader capable of measuring absorbance at ~620-650 nm

Procedure:

-

Prepare reaction mixtures: In microcentrifuge tubes, prepare the following reaction mixtures:

-

Control: Assay buffer, ATPase, and ATP.

-

STPP-treated: Assay buffer, ATPase, ATP, and a specific concentration of STPP.

-

No-enzyme control: Assay buffer and ATP (to measure non-enzymatic ATP hydrolysis).

-

-

Incubate: Incubate the reaction mixtures at the optimal temperature for the ATPase for a defined period (e.g., 30 minutes).

-

Stop the reaction: Terminate the reaction by adding the Malachite Green reagent, which also initiates color development.

-

Color development: Allow the color to develop for the time specified in the Malachite Green reagent protocol (typically 15-30 minutes).

-

Measure absorbance: Measure the absorbance of the solutions at the recommended wavelength.

-

Quantify phosphate release: Create a standard curve using the phosphate standard solution. Use the standard curve to determine the concentration of inorganic phosphate released in each reaction.

-

Data Analysis: Compare the amount of phosphate released in the control and STPP-treated reactions to determine the effect of STPP on ATPase activity.

Conclusion

This compound is a highly versatile and valuable reagent in the toolkit of researchers and scientists in the field of drug development and biochemical research. Its potent chelating ability, coupled with its functions as a buffer, dispersant, and enzyme inhibitor, allows for precise control over experimental conditions. A thorough understanding of its mechanisms of action, as detailed in this guide, is essential for its effective application in a wide range of biochemical assays. By leveraging the properties of STPP, researchers can enhance the reliability and accuracy of their experimental outcomes, leading to more robust and reproducible scientific findings. Further research to quantify the inhibitory constants of STPP for a broader range of enzymes will continue to expand its utility and application in the scientific community.

References

- 1. Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jackwestin.com [jackwestin.com]

- 5. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystalline Structure Analysis of Sodium Tripolyphosphate (STPP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystalline structure of sodium tripolyphosphate (STPP), a crucial excipient and processing aid in various industries, including pharmaceuticals. Understanding the polymorphic forms of STPP is essential for controlling its functional properties, such as hydration rate, solubility, and mechanical strength, which can significantly impact product performance and stability.

Crystalline Forms of this compound

This compound (Na₅P₃O₁₀) is a crystalline inorganic salt that primarily exists in three forms: two anhydrous polymorphs, Phase I and Phase II, and a hydrated form, this compound hexahydrate (Na₅P₃O₁₀·6H₂O).[1][2][3][4][5][6]

-

Phase I (High-Temperature Form): This is the high-temperature anhydrous form of STPP, typically formed at calcination temperatures above 450°C.[3] It is characterized by a higher rate of hydration compared to Phase II, a property attributed to distortions in its crystal structure.[3]

-

Phase II (Low-Temperature Form): This anhydrous form is stable at lower temperatures and is generally formed at calcination temperatures up to about 400°C.[3]

-

This compound Hexahydrate: This is the stable hydrated form of STPP.[3] The formation of the hexahydrate is a key factor in the hygroscopic nature of STPP powders.[6]

Both anhydrous phases, Phase I and Phase II, crystallize in the monoclinic system.[3] The primary structural difference between them lies in the coordination of the sodium ions.[3] In Phase I, two of the three independent sodium atoms are coordinated by distorted oxygen tetrahedrons, with one located at the center of inversion, while the third sodium atom is surrounded by only four oxygen atoms.[3] In contrast, the three sodium atoms in the crystallographic structure of Phase II are octahedrally coordinated by oxygen atoms.[3]

Quantitative Crystallographic Data

The crystallographic parameters for the two anhydrous phases of this compound are summarized in the table below. Data for the hexahydrate form is less commonly reported in standard crystallographic databases.

| Crystalline Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Phase I | Monoclinic | C2/c | 1.18550 | 0.5363 | 0.53631 | 96.950 |

| Phase II | Monoclinic | P2₁/c | 1.1210 | 0.5235 | 1.6030 | 93.200 |

Data sourced from a 2002 study by R. Kijkowska et al. published in Crystal Research and Technology.[2]

Experimental Protocols for Crystalline Structure Analysis

A combination of analytical techniques is employed for the comprehensive characterization of STPP's crystalline structure. The most prominent among these are X-ray Powder Diffraction (XRPD) and Fourier-Transform Infrared (FTIR) Spectroscopy.

XRPD is the primary technique for identifying and quantifying the different crystalline phases of STPP.

Methodology:

-

Sample Preparation: The STPP powder sample is gently ground to a fine, uniform particle size to minimize preferred orientation effects. The powder is then packed into a sample holder, ensuring a flat, smooth surface.

-

Instrumentation: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of approximately 10° to 60°, with a step size of 0.02° and a dwell time of 1-2 seconds per step. Instrument parameters such as voltage and current are typically set to 30 kV and 30 mA, respectively.[1]

-

Phase Identification: The experimental diffraction pattern is compared with standard reference patterns from crystallographic databases (e.g., ICDD PDF) for Phase I, Phase II, and the hexahydrate form.

-

Quantitative Phase Analysis (QPA):

-

Relative Intensity Ratio (RIR) Method: The relative amounts of Phase I and Phase II can be determined by comparing the intensities of their unique, non-overlapping diffraction peaks. For Phase I, a characteristic non-overlapping peak is observed at approximately 21.8° and 29.0° 2θ (using Cu Kα radiation).[1][2] The area under these peaks is proportional to the amount of Phase I in the mixture.[1][2]

-

Rietveld Refinement: For more accurate quantitative analysis, the Rietveld method is employed.[7][8][9] This technique involves a least-squares refinement of a calculated diffraction pattern to the experimental data. The weight fraction of each phase is determined from the refined scale factors and the crystal structure information (unit cell parameters, space group, atomic positions) of each phase.

-

FTIR spectroscopy serves as a complementary technique to XRPD for distinguishing between the different crystalline forms of STPP.

Methodology:

-

Sample Preparation: A small amount of the STPP powder is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Data Collection: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Spectral Interpretation: The different crystalline forms of STPP exhibit distinct vibrational modes, particularly in the regions associated with the P-O-P bridge and PO₂/PO₃ stretching and bending vibrations. These differences in the FTIR spectra can be used to identify the presence of Phase I, Phase II, and the hexahydrate form.

Visualizing STPP Phase Transformations and Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes in the analysis of STPP's crystalline structure.

Caption: Phase transformation pathways of this compound.

Caption: Experimental workflow for STPP crystalline structure analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 7758-29-4 [chemicalbook.com]

- 7. Quantitative analysis using Rietveld refinement [crystalimpact.com]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

Stability and Degradation of Sodium Tripolyphosphate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation of sodium tripolyphosphate (STPP) in aqueous solutions. Understanding the hydrolysis of STPP is critical for its effective application in various fields, including pharmaceuticals, where it is used as a stabilizer, chelating agent, and pH buffer. This document details the kinetics of STPP degradation, the factors influencing its stability, and the analytical methods for its characterization.

Introduction to this compound (STPP)

This compound (Na₅P₃O₁₀) is a condensed phosphate salt that is highly soluble in water, forming alkaline solutions.[1] Its utility in numerous applications stems from its ability to sequester metal ions and its buffering capacity. However, in aqueous environments, STPP is susceptible to hydrolytic degradation, which can impact its efficacy. The tripolyphosphate anion progressively hydrolyzes to form pyrophosphate (P₂O₇⁴⁻) and orthophosphate (PO₄³⁻), a process that is influenced by several factors.[2]

Degradation Pathway and Kinetics

The degradation of STPP in aqueous solutions occurs via the hydrolysis of the P-O-P bonds. The process follows a stepwise mechanism, as illustrated in the signaling pathway diagram below.

Caption: Hydrolytic degradation pathway of this compound (STPP).

The hydrolysis of STPP in dilute solutions follows first-order kinetics with respect to the concentration of the phosphate.[3][4] The rate of degradation can be described by the following equation:

ln([STPP]t / [STPP]₀) = -kt

where:

-

[STPP]t is the concentration of STPP at time t

-

[STPP]₀ is the initial concentration of STPP

-

k is the first-order rate constant

Factors Influencing STPP Stability

The stability of STPP in aqueous solutions is not absolute and is significantly affected by several factors, including pH, temperature, concentration, and the presence of other ions.

Effect of pH

The rate of STPP hydrolysis is highly dependent on the pH of the solution. The reaction is catalyzed by both acid and, to a lesser extent, base.[4][5] STPP solutions are most stable in the pH range of 9 to 10.[5] As the pH decreases, the rate of hydrolysis increases significantly.[6]

| pH | Relative Rate of Hydrolysis |

| < 4 | Very Rapid |

| 4 - 7 | Moderate |

| 7 - 9 | Slow |

| 9 - 10 | Minimum |

| > 10 | Increases |

Table 1: Qualitative effect of pH on the rate of STPP hydrolysis.

Effect of Temperature

An increase in temperature accelerates the rate of STPP hydrolysis. The relationship between the rate constant and temperature can be described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the ideal gas constant

-

T is the absolute temperature

The activation energy for the hydrolysis of STPP in a 1% solution has been reported to be 22.8 kcal/mole, while in more concentrated solutions (35%), it is lower, at 19.8 kcal/mole.[3]

| Temperature (°C) | Half-life (approximate) |

| 25 | Days to weeks |

| 50 | Hours to days |

| 100 | Minutes to hours |

Table 2: General effect of temperature on the half-life of STPP in aqueous solution.

Effect of Concentration

In concentrated solutions, the degradation rate of STPP increases exponentially with the concentration of total solids or sodium ions.[3] This is attributed to the primary salt effect as described by Brønsted.[3]

Effect of Metal Ions and Enzymes

The presence of metal ions can catalyze the hydrolysis of STPP. Divalent and trivalent cations can form complexes with the polyphosphate chain, making the P-O-P bonds more susceptible to nucleophilic attack by water. However, in concentrated solutions, the catalytic effect of multivalent cations is less pronounced.[3]

Enzymes, such as alkaline phosphatases, can also significantly accelerate the hydrolysis of STPP.[7] These enzymes play a crucial role in the biological processing of polyphosphates.

Experimental Protocols

Accurate assessment of STPP stability requires robust analytical methodologies. The following sections outline typical experimental protocols for studying STPP degradation.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting an STPP stability study.

Caption: A typical experimental workflow for an STPP stability study.

Determination of Total Phosphorus (V) Oxide Content (ISO 3357)

This standard specifies a gravimetric method for determining the total phosphorus content, which is essential for characterizing the starting material.

Principle: The method involves the hydrolysis of STPP to orthophosphate by boiling with hydrochloric acid, followed by precipitation of the phosphate as quinoline phosphomolybdate in the presence of acetone. The precipitate is then filtered, washed, dried, and weighed.[8][9]

Procedure Outline:

-

Sample Preparation: Accurately weigh a known amount of the STPP sample.

-

Hydrolysis: Dissolve the sample in water, add hydrochloric acid, and boil under reflux to ensure complete hydrolysis to orthophosphate.[8][9]

-

Precipitation: After cooling, an aliquot of the solution is treated with a citromolybdate reagent and quinoline solution to precipitate the phosphate.[9]

-

Filtration and Washing: The precipitate is filtered through a sintered glass crucible and washed with deionized water.

-

Drying and Weighing: The crucible with the precipitate is dried in an oven at a specified temperature until a constant weight is achieved.

-

Calculation: The total phosphorus content, expressed as % P₂O₅, is calculated from the weight of the precipitate.

Separation and Determination of Phosphate Forms by Column Chromatography (BS 4427-11)

This British Standard provides a method for the separation and determination of different phosphate species (orthophosphate, pyrophosphate, tripolyphosphate, and higher condensed phosphates).[3]

Principle: The method utilizes anion-exchange column chromatography to separate the different phosphate species based on their charge-to-size ratio. The separated phosphates are then eluted and quantified.

Procedure Outline:

-

Column Preparation: An appropriate anion-exchange resin is packed into a chromatography column and conditioned.

-

Sample Application: A known volume of the STPP solution is applied to the top of the column.

-

Elution: The different phosphate species are selectively eluted from the column using a gradient of an appropriate eluent (e.g., potassium chloride solution). Orthophosphate elutes first, followed by pyrophosphate, tripolyphosphate, and then higher polyphosphates.

-

Fraction Collection: Fractions of the eluate are collected.

-

Quantification: The phosphorus content in each fraction is determined, typically by a colorimetric method after hydrolysis of the condensed phosphates to orthophosphate.

Analysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful non-destructive technique for monitoring the hydrolysis of STPP in real-time. It allows for the simultaneous identification and quantification of STPP and its degradation products.[6]

Principle: The phosphorus atoms in different phosphate species (STPP, pyrophosphate, orthophosphate) have distinct chemical environments, resulting in separate signals in the ³¹P NMR spectrum. The area under each peak is proportional to the concentration of that species.

Procedure Outline:

-

Sample Preparation: Prepare a solution of STPP in D₂O (for field-frequency lock) in an NMR tube. The pH of the solution should be carefully controlled.

-

NMR Data Acquisition: Acquire ³¹P NMR spectra at regular time intervals under controlled temperature conditions.[10]

-

Spectral Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

-

Signal Integration: Integrate the signals corresponding to the terminal phosphorus atoms of STPP, the central phosphorus atom of STPP, pyrophosphate, and orthophosphate.

-

Concentration Determination: Calculate the relative concentrations of each species at each time point from the integral values.

-

Kinetic Analysis: Plot the concentration of STPP versus time to determine the degradation kinetics.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter for its application in various scientific and industrial fields, particularly in drug development. Its degradation via hydrolysis is primarily influenced by pH and temperature, following first-order kinetics. Careful control of these parameters is essential to maintain the efficacy of STPP in formulations. The use of standardized analytical methods, such as ion chromatography and ³¹P NMR, allows for accurate monitoring of STPP stability and the characterization of its degradation profile. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and scientists to effectively manage and study the stability of STPP in their work.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Sodium triphosphate - Wikipedia [en.wikipedia.org]

- 3. livewell.ae [livewell.ae]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. azienda.dentaltrey.it [azienda.dentaltrey.it]

- 7. researchgate.net [researchgate.net]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-depth Technical Guide to the Molecular Structure of Sodium Tripolyphosphate (STPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of sodium tripolyphosphate (STPP), a widely used polyphosphate with the chemical formula Na₅P₃O₁₀. This document details the structural characteristics of its anhydrous and hydrated forms, the experimental protocols for its synthesis and analysis, and its mechanism of metal ion chelation.

Introduction to this compound

This compound is the sodium salt of the polyphosphate penta-anion, [P₃O₁₀]⁵⁻. It is a colorless, water-soluble solid that exists in two anhydrous crystalline forms, Phase I (the high-temperature form) and Phase II (the low-temperature form), as well as a hydrated form, the hexahydrate (Na₅P₃O₁₀·6H₂O).[1][2] The tripolyphosphate anion consists of three tetrahedral phosphate units linked by sharing oxygen atoms.[3] This unique structure is responsible for its remarkable ability to sequester metal ions, a property that underpins its extensive use in various industrial applications, particularly as a builder in detergents.[2]

Molecular Structure and Crystallography

The core of STPP's functionality lies in the structure of the tripolyphosphate anion. This anion is a flexible chain of three phosphate tetrahedra, which can adopt different conformations. The arrangement of these anions and the coordinating sodium ions define the crystal structures of the different phases of STPP.

Crystalline Phases

This compound primarily exists in two anhydrous polymorphic forms, Phase I and Phase II, which are formed at different temperatures.[3] Phase I is the high-temperature form, while Phase II is the low-temperature form.[4] Both phases crystallize in the monoclinic system.[3] A key distinction between the two phases lies in the coordination of the sodium ions.[3]

Quantitative Crystallographic Data

The precise molecular geometry of the tripolyphosphate anion has been determined through X-ray diffraction studies. The following tables summarize the key crystallographic parameters and bond dimensions for both Phase I and Phase II of anhydrous this compound.

| Parameter | Phase I | Phase II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/n |

| a (Å) | 9.61 | 11.210 |

| b (Å) | 5.34 | 5.235 |

| c (Å) | 19.73 | 16.030 |

| β (°) | 112.0 | 93.200 |

| Z | 4 | 4 |

Table 1: Unit Cell Parameters of Anhydrous this compound. [5][6]

| Bond | Phase I Bond Length (Å) | Phase II Bond Length (Å) |

| P(terminal)-O | 1.48 (mean) | Not explicitly found |

| P(central)-O(bridge) | 1.62 | Not explicitly found |

| P(terminal)-O(bridge) | 1.66 | Not explicitly found |

Table 2: Selected Interatomic Distances in the Tripolyphosphate Anion. [5]

| Angle | Phase I Bond Angle (°) | Phase II Bond Angle (°) |

| O-P-O (terminal) | Not explicitly found | Not explicitly found |

| O-P-O (bridging) | Not explicitly found | Not explicitly found |

Experimental Protocols

Synthesis of this compound

The industrial production of STPP involves the condensation of a stoichiometric mixture of monosodium phosphate (NaH₂PO₄) and disodium phosphate (Na₂HPO₄).[2] The specific crystalline phase obtained is dependent on the calcination temperature.

Protocol for Laboratory Synthesis of Anhydrous STPP:

-

Preparation of Orthophosphate Mixture: A solution containing a molar ratio of Na:P of 5:3 is prepared by dissolving appropriate amounts of monosodium phosphate and disodium phosphate in water. This is often referred to as "ortho liquor".[7]

-

Drying: The orthophosphate solution is dried to obtain a solid mixture. This can be achieved through spray drying or in a rotary dryer.[7]

-

Calcination: The dried orthophosphate mixture is calcined in a furnace.

-

Cooling and Milling: The resulting STPP is cooled and then milled to the desired particle size.

Structural Characterization by X-ray Diffraction (XRD)

Powder X-ray diffraction is a primary technique for identifying the crystalline phases of STPP and determining their structural parameters.

General Experimental Protocol for Powder XRD Analysis:

-

Sample Preparation: A finely ground powder sample of STPP is packed into a sample holder.

-

Instrument Setup: A powder diffractometer equipped with a Cu Kα radiation source is typically used. The instrument is calibrated using a standard reference material.

-

Data Collection: The sample is irradiated with X-rays, and the diffraction pattern is recorded over a specific range of 2θ angles.

-

Data Analysis: The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks. These are then compared with standard diffraction patterns for Phase I and Phase II of STPP to determine the phase composition. For detailed structural analysis, Rietveld refinement of the powder diffraction data can be performed to obtain lattice parameters, atomic coordinates, and bond lengths and angles.

Chelation of Metal Ions

A defining characteristic of STPP is its ability to form stable, water-soluble complexes with metal ions, a process known as chelation. This property is crucial for its function as a water softener in detergents, where it sequesters calcium and magnesium ions that would otherwise interfere with the cleaning action of surfactants.

The tripolyphosphate anion acts as a polydentate ligand, binding to a metal cation through multiple oxygen atoms. The flexible nature of the P-O-P backbone allows the anion to wrap around the metal ion, forming a stable chelate ring structure. The experimental results show that STPP can react with Ca²⁺ to form [CaP₃O₁₀]³⁻ ions.[9]

Conclusion

The molecular structure of this compound is intricately linked to its diverse and important industrial applications. The existence of different crystalline phases with distinct properties, governed by their synthesis conditions, allows for tailored performance in various products. The fundamental ability of the tripolyphosphate anion to chelate metal ions is a direct consequence of its unique polyphosphate chain structure. A thorough understanding of these structural aspects is essential for the continued optimization of STPP's use in existing applications and for the development of new technologies that leverage its unique chemical properties.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. How is STPP is Made, and Why Knowing How is Important [blog.agchemigroup.eu]

- 3. researchgate.net [researchgate.net]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. US5232620A - this compound composition and method of producing it - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound Addition on the Dispersion and Hydration of Pure Calcium Aluminate Cement | MDPI [mdpi.com]

Sodium Tripolyphosphate as a Polyanionic Cross-linking Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tripolyphosphate (STPP), a polyanionic salt of triphosphoric acid, has emerged as a significant player in the field of biomaterials and drug delivery.[1] Its ability to act as a non-toxic and effective cross-linking agent for cationic polymers has led to its widespread use in the formulation of nanoparticles, hydrogels, and scaffolds for various biomedical applications.[2][3] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the use of STPP as a polyanionic cross-linking agent, with a particular focus on its interaction with chitosan, a widely studied natural polymer.

The primary mechanism of STPP-mediated cross-linking involves ionic gelation.[4] In an acidic environment, the amino groups of polymers like chitosan become protonated, acquiring a positive charge.[5][6] The introduction of the polyanionic STPP, with its multiple negatively charged phosphate groups, leads to electrostatic interactions and the formation of a cross-linked three-dimensional network.[6] This process is favored for its mild conditions, which are crucial for encapsulating sensitive therapeutic molecules without compromising their activity.[4]

Mechanism of Polyanionic Cross-linking

The cross-linking of cationic polymers with STPP is a dynamic process governed by several factors, including the pH of the medium and the concentration of the reacting species. At a lower pH, the amino groups of chitosan are protonated (-NH3+), leading to strong ionic interactions with the negatively charged phosphate groups of STPP.[5][7] As the pH increases, deprotonation of the amino groups occurs, which can influence the cross-linking mechanism and the properties of the resulting matrix.[5][7]

The interaction between chitosan and STPP can be visualized through the following diagram:

Experimental Protocols

The preparation of STPP-cross-linked systems is a well-established process. The following are detailed methodologies for the synthesis of chitosan-STPP nanoparticles and hydrogels.

Preparation of Chitosan-STPP Nanoparticles via Ionic Gelation

This protocol outlines the steps for synthesizing chitosan nanoparticles using STPP as a cross-linking agent.

Detailed Steps:

-

Chitosan Solution Preparation: Dissolve a specific amount of chitosan (e.g., 0.1-0.5% w/v) in an aqueous solution of acetic acid (e.g., 1-2% v/v).[8] The solution is typically stirred overnight at room temperature to ensure complete dissolution.[8]

-

STPP Solution Preparation: Prepare an aqueous solution of STPP (e.g., 0.05-0.25% w/v).[8]

-

Ionic Gelation: The STPP solution is added dropwise to the chitosan solution under constant magnetic stirring at room temperature.[8] The formation of opalescent suspension indicates the formation of nanoparticles.[4]

-

Purification: The nanoparticle suspension is then centrifuged (e.g., at 10,000-15,000 rpm for 30 minutes) to separate the nanoparticles from the reaction medium. The supernatant is discarded, and the pellet is washed with deionized water to remove any unreacted chitosan or STPP.[4]

-

Resuspension: The final nanoparticle pellet can be resuspended in deionized water or a suitable buffer for further characterization and application.

Preparation of STPP-Cross-linked Chitosan Hydrogels

This protocol describes a method for preparing chitosan hydrogels cross-linked with STPP.

-

Chitosan Solution Preparation: A chitosan solution is prepared as described for nanoparticles, typically at a higher concentration (e.g., 2-3% w/v).

-

Casting: The chitosan solution is cast into a suitable mold (e.g., a petri dish) to achieve the desired shape.

-

Cross-linking: The cast chitosan solution is then immersed in an STPP solution. The concentration of the STPP solution and the immersion time will determine the degree of cross-linking.[9]

-

Washing: The resulting hydrogel is thoroughly washed with deionized water to remove any residual STPP.[10]

-

Drying (Optional): The hydrogel can be freeze-dried for characterization or storage.

Data Presentation: Influence of Formulation Parameters

The physicochemical properties of STPP-cross-linked chitosan systems are highly dependent on the formulation parameters. The following tables summarize quantitative data from various studies, illustrating these relationships.

Table 1: Effect of Chitosan and STPP Concentration on Nanoparticle Size and Polydispersity Index (PDI)

| Chitosan Conc. (% w/v) | STPP Conc. (% w/v) | Chitosan:STPP Ratio (w/w) | Particle Size (nm) | PDI | Reference |

| 0.1 | 0.1 | 1:1 | 200.37 ± 5.40 | 0.33 ± 0.01 | [4] |

| 0.2 | 0.1 | 2:1 | 300-390 | - | [11] |

| 0.3 | 0.1 | 3:1 | 216 | - | [8] |

| 0.5 | 0.1 | 5:1 | ~250 | < 0.4 | [12] |

| 0.2 | 0.075 | ~2.7:1 | 325 | 0.45 | [13] |

Table 2: Influence of Formulation Parameters on Zeta Potential

| Chitosan Conc. (% w/v) | Chitosan:STPP Ratio (w/w) | pH | Zeta Potential (mV) | Reference |

| 0.3 | 3:1 | 4.6-4.8 | +50.3 | [8] |

| 0.2 | 3.6:1 | - | +34 to +45 | [11] |

| - | - | 3.5-5.5 | Positive | [14] |

| - | - | 7 | ~0 | [15] |

Table 3: Drug Loading and Encapsulation Efficiency of STPP-Cross-linked Chitosan Nanoparticles

| Drug | Chitosan:STPP Ratio (w/v) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| Lovastatin | 1:1 (Drug:Polymer) | - | 98.52 | [13] |

| Bovine Serum Albumin | - | - | 79.74 | [16] |

| Paracetamol | (varied TPP conc.) | Increases with TPP | Increases with TPP | [17] |

Table 4: Swelling Behavior of STPP-Cross-linked Chitosan Hydrogels

| Cross-linking Condition | pH | Swelling Ratio (%) | Reference |

| Ionically cross-linked (low TPP pH) | - | Higher swelling ability | [5][18] |

| Deprotonation (high TPP pH) | - | Lower swelling ability | [5][18] |

| STPP-cross-linked | 2.2 | ~200-400 | [19] |

| STPP-cross-linked | 7.0 | ~600-1000 | [19] |

Characterization of STPP-Cross-linked Systems

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a crucial technique for confirming the cross-linking between chitosan and STPP. The interaction between the protonated amino groups of chitosan and the phosphate groups of STPP results in characteristic changes in the FTIR spectrum.

Key spectral changes include:

-

A shift and broadening of the peak around 3400 cm⁻¹, corresponding to -NH2 and -OH stretching vibrations.[3]

-

The appearance of new peaks or shifts in the amide I and amide II bands of chitosan (around 1650 cm⁻¹ and 1590 cm⁻¹).[3]

-

The appearance of a peak corresponding to the P=O bond from STPP around 1155 cm⁻¹.[3]

-

The presence of a peak related to the antisymmetric stretching vibrations of -PO2 groups of TPP ions around 1215 cm⁻¹.[20]

In Vitro Drug Release Kinetics

The cross-linked network of STPP-chitosan matrices allows for the sustained release of encapsulated drugs. The release profile is influenced by the cross-linking density; a higher degree of cross-linking generally leads to a slower release rate.[21] The release mechanism is often a combination of diffusion and swelling of the polymer matrix.[22] Common kinetic models used to describe the release profile include zero-order, first-order, Higuchi, and Korsmeyer-Peppas models.[23]

Cellular Uptake and Signaling Pathways

Chitosan-based nanoparticles, including those cross-linked with STPP, are of great interest for drug delivery due to their potential to interact with and be internalized by cells. The positive surface charge of these nanoparticles at physiological pH can facilitate electrostatic interactions with the negatively charged cell membrane, promoting cellular uptake.

The primary mechanism for the cellular uptake of nanoparticles is endocytosis, which can be broadly categorized into phagocytosis and pinocytosis.[24][25] Pinocytosis is further divided into several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[24][26] The specific pathway utilized by chitosan-STPP nanoparticles can be influenced by their size, shape, and surface chemistry.[25]

While the general mechanisms of nanoparticle uptake are understood, specific signaling pathways triggered by STPP-cross-linked systems are an active area of research. The interaction of these nanoparticles with cell surface receptors can initiate intracellular signaling cascades, but detailed pathways directly attributed to the STPP cross-linking agent itself are not yet fully elucidated.

Conclusion

This compound serves as a versatile and effective polyanionic cross-linking agent for the development of advanced drug delivery systems. Its ability to form stable nanoparticles and hydrogels with cationic polymers like chitosan through a mild ionic gelation process makes it an attractive choice for encapsulating a wide range of therapeutic agents. The physicochemical properties of these systems can be finely tuned by adjusting formulation parameters, allowing for the optimization of particle size, surface charge, drug loading, and release kinetics. This technical guide provides a foundational understanding and practical protocols for researchers and drug development professionals looking to harness the potential of STPP in their formulation strategies. Further research into the specific biological interactions and signaling pathways of these systems will continue to expand their applications in medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Studies on effect of pH on cross-linking of chitosan with this compound: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. iijls.com [iijls.com]

- 9. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

- 11. ajpamc.com [ajpamc.com]

- 12. Effect of pH on Chitosan-TPP Nanoparticles for Oral Drug Delivery in a Model Digestive System - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]

- 13. rjptonline.org [rjptonline.org]

- 14. Evaluation of Chitosan-Tripolyphosphate Nanoparticles as a p-shRNA Delivery Vector: Formulation, Optimization and Cellular Uptake Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Preparation and Characterization of Multilayer pH-Responsive Hydrogel Loaded Ganoderma lucidum Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Preparation and Characterization of TPP-Chitosan Crosslinked Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.stmjournals.com [journals.stmjournals.com]

- 22. sphinxsai.com [sphinxsai.com]

- 23. researchgate.net [researchgate.net]

- 24. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. d-nb.info [d-nb.info]

basic principles of sodium tripolyphosphate in ceramic suspensions

An In-depth Technical Guide on the Core Principles of Sodium Tripolyphosphate in Ceramic Suspensions

Introduction

In the realm of ceramic processing, the ability to control the rheological properties of ceramic suspensions, or slips, is paramount to manufacturing high-quality, defect-free products.[1][2] These suspensions are dispersions of ceramic powders in a liquid medium, typically water. A critical challenge is to achieve a high solids content to minimize shrinkage during drying and firing, while maintaining a low viscosity for ease of handling, pouring, and mold-filling.[1][3][4] This is where chemical additives known as deflocculants or dispersants play an indispensable role.

This compound (Na₅P₃O₁₀), commonly abbreviated as STPP, is a highly effective and widely used inorganic deflocculant in the ceramics industry.[5][6] It is a polyphosphate that, when added in small quantities, can dramatically reduce the viscosity of a ceramic slip, enabling a higher concentration of solid particles and improving the overall stability of the suspension.[4][5][7] This guide provides a detailed examination of the fundamental principles through which STPP functions, the key parameters it influences, and the standard experimental protocols used to evaluate its efficacy.

Chemical and Physical Properties of STPP

STPP is the pentasodium salt of the polyphosphate penta-anion. In its commercial form, it is typically a white, crystalline powder that is readily soluble in water.[7] This high solubility is crucial for its application, as it allows for uniform distribution throughout the aqueous phase of the ceramic suspension.[7] STPP exists in two anhydrous crystalline forms and a hexahydrated form, which can exhibit different dissolution rates and rheological behaviors.[5][6]

Core Mechanisms of Deflocculation

The primary function of STPP is to induce deflocculation, a process that transforms a thick, viscous slurry (a flocculated state) into a fluid, low-viscosity suspension (a dispersed or deflocculated state). This is achieved through a combination of electrochemical and chemical interactions between the STPP, the ceramic particles (especially clays), and ions present in the water. The principal mechanisms are detailed below.

Electrostatic Repulsion and Zeta Potential Modification

In an aqueous environment, ceramic particles, particularly clays, possess surface charges that attract a layer of counter-ions, forming an electrical double layer. When particles approach each other, these layers can interact, leading to van der Waals attractive forces that cause agglomeration or flocculation.[1]

STPP works by enhancing the repulsive forces between particles.[1] Upon dissolving, STPP dissociates, releasing sodium cations (Na⁺) and tripolyphosphate anions (P₃O₁₀⁵⁻). The large, highly charged tripolyphosphate anions are preferentially adsorbed onto the surface of the ceramic particles.[5][6][8] This adsorption significantly increases the net negative surface charge of the particles.

This change in surface charge is quantified by the Zeta Potential , which is the electric potential at the boundary of the particle's shear plane. A more negative zeta potential leads to stronger electrostatic repulsion between adjacent particles, overcoming the attractive van der Waals forces and causing the particles to disperse evenly throughout the suspension.[6][8][9] It is generally accepted that zeta potential values of ±30 mV or greater are sufficient to ensure a stable, dispersed suspension.[9]

Caption: STPP adsorbs on particles, increasing negative charge and causing repulsion.

Sequestration of Flocculating Cations

The presence of polyvalent cations, particularly divalent ions like calcium (Ca²⁺) and magnesium (Mg²⁺), is a common cause of flocculation in ceramic slips.[3] These ions can act as bridges between negatively charged clay particles, neutralizing their surface charge and causing them to aggregate.